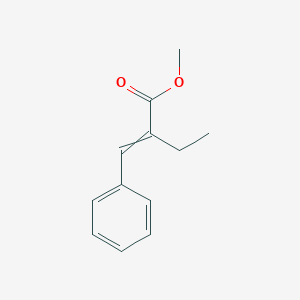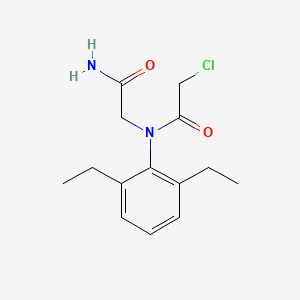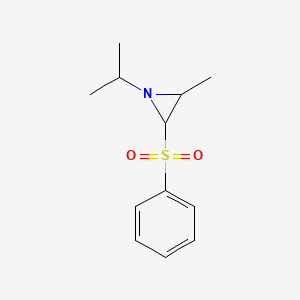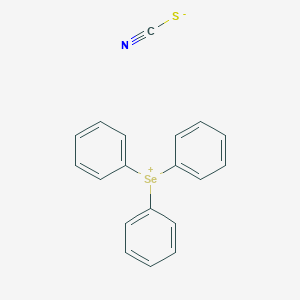
(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to a heptan-2-yl group, an oxo group, and two phenyl groups. Tertiary phosphines are widely used in various fields of chemistry due to their unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The general reaction scheme is as follows:
Preparation of Chlorophosphine: The starting material, chlorophosphine, is prepared by reacting phosphorus trichloride with the desired organic groups.
Reaction with Grignard Reagent: The chlorophosphine is then reacted with a Grignard reagent (e.g., heptan-2-ylmagnesium bromide) under anhydrous conditions to form the desired tertiary phosphine.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes. The key factors in industrial production include:
Reaction Scale-Up: Ensuring that the reaction conditions are optimized for large-scale production.
Purification: Employing techniques such as distillation and recrystallization to obtain high-purity products.
Safety and Environmental Considerations: Implementing measures to handle and dispose of hazardous materials safely.
化学反应分析
Types of Reactions
(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
科学研究应用
(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxy-substituted phenyl groups.
Diallylphenylphosphine: A phosphine with two allyl groups and one phenyl group.
Uniqueness
(Heptan-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the heptan-2-yl group and the oxo group, which confer distinct reactivity and properties compared to other tertiary phosphines. This uniqueness makes it valuable in specific catalytic and synthetic applications.
属性
CAS 编号 |
63103-37-7 |
|---|---|
分子式 |
C19H25OP |
分子量 |
300.4 g/mol |
IUPAC 名称 |
[heptan-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H25OP/c1-3-4-7-12-17(2)21(20,18-13-8-5-9-14-18)19-15-10-6-11-16-19/h5-6,8-11,13-17H,3-4,7,12H2,1-2H3 |
InChI 键 |
IIXVKZBXONMBPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)













